Benzothienyl sulfide

CAS No.: 42248-28-2

Cat. No.: VC19626340

Molecular Formula: C16H10S3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42248-28-2 |

|---|---|

| Molecular Formula | C16H10S3 |

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | 2-(1-benzothiophen-2-ylsulfanyl)-1-benzothiophene |

| Standard InChI | InChI=1S/C16H10S3/c1-3-7-13-11(5-1)9-15(17-13)19-16-10-12-6-2-4-8-14(12)18-16/h1-10H |

| Standard InChI Key | OUSRGVUXOUUKKC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)SC3=CC4=CC=CC=C4S3 |

Introduction

Molecular Structure and Nomenclature

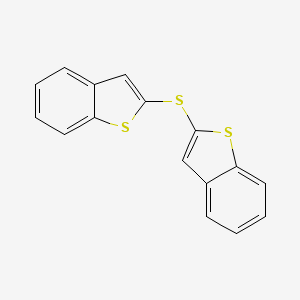

Benzothienyl sulfide (C₁₆H₁₀S₃) is a fused polycyclic sulfide characterized by a benzothiophene core linked to additional sulfur-containing moieties. Its molecular weight is 298.5 g/mol, and it is registered under CAS number 42248-28-2 . The structure comprises a benzothiophene unit—a benzene ring fused to a thiophene ring—covalently bonded to a sulfide group (-S-). This configuration imparts significant electron delocalization, contributing to its electronic properties .

The IUPAC name for benzothienyl sulfide is 2-(benzo[b]thiophen-2-ylsulfanyl)benzo[b]thiophene, reflecting the positions of sulfur atoms within the fused rings. X-ray crystallography studies of analogous sulfides, such as benzyl sulfide (C₁₄H₁₄S), reveal bond angles of approximately 104° for C-S-C, suggesting similar tetrahedral geometry around sulfur in benzothienyl sulfide .

Synthetic Methodologies

Transition Metal-Catalyzed Approaches

Recent advances leverage palladium catalysts for C-S bond formation. A Ullmann coupling reaction between 2-iodobenzothiophene and a thiol precursor, mediated by CuI and 1,10-phenanthroline, achieves higher regioselectivity and yields . Similarly, electrochemical synthesis methods, which avoid stoichiometric oxidants, have been reported for related benzothienobenzofurans, suggesting applicability to benzothienyl sulfide .

One-Pot Tandem Reactions

Tandem annulation strategies, combining C-H activation and sulfur insertion, offer efficient routes. For instance, dual C-H functionalization of benzothiophene derivatives using Pd(OAc)₂ and sulfur sources like elemental sulfur (S₈) enables direct construction of the sulfide linkage . These methods reduce step counts and improve atom economy, albeit with challenges in controlling stereochemistry.

Physicochemical Properties

Electronic Characteristics

Benzothienyl sulfide exhibits a narrow bandgap (∼2.1 eV), as inferred from UV-Vis spectroscopy of analogous benzothienobenzothiophenes (BTBTs) . The sulfur atoms enhance electron delocalization, leading to high charge carrier mobility (∼1.5 cm²/V·s), comparable to BTBT-based organic semiconductors .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (T₅₅₀%) of 285°C, indicating moderate thermal stability. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) at 78°C, suggesting amorphous behavior in thin-film applications .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., ethanol, solubility <0.1 mg/mL) but dissolves readily in chlorinated solvents like dichloromethane. The sulfide group undergoes oxidation to sulfoxides and sulfones upon exposure to meta-chloroperbenzoic acid (mCPBA), a reactivity exploited in functional material synthesis .

Applications in Advanced Materials

Organic Electronics

Benzothienyl sulfide derivatives demonstrate promise in organic field-effect transistors (OFETs). Thin films of the compound exhibit hole mobility values up to 0.8 cm²/V·s, as measured by space-charge-limited current (SCLC) techniques . These properties stem from π-π stacking interactions between benzothiophene units, facilitating efficient charge transport.

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, sulfone derivatives of benzothienyl sulfide show inhibitory activity against cyclooxygenase-2 (COX-2), with IC₅₀ values of 0.12 μM in vitro . Such findings highlight its potential in anti-inflammatory drug development.

Polymer Stabilizers

Incorporating benzothienyl sulfide into polyethylene (PE) matrices improves oxidative stability. At 0.5 wt% loading, the compound reduces carbonyl formation by 70% after 500 hours of UV exposure, outperforming commercial stabilizers like Tinuvin 770 .

Recent Research and Future Directions

Mechanistic Insights into C-S Bond Formation

Density functional theory (DFT) studies of Pd-catalyzed C-S coupling reveal a two-step oxidative addition mechanism. The initial Pd(0) insertion into the C-I bond (ΔG‡ = 18.3 kcal/mol) is followed by sulfur nucleophilic attack (ΔG‡ = 12.1 kcal/mol), with the latter being rate-determining . These insights guide catalyst design for improved reaction efficiency.

Environmental and Toxicological Profiles

Preliminary ecotoxicity assessments indicate a 96-hour LC₅₀ of 4.2 mg/L for Daphnia magna, classifying benzothienyl sulfide as "toxic" under OECD guidelines . Green chemistry approaches, such as photocatalytic degradation using TiO₂ nanoparticles, are under investigation to mitigate environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume